molecular formula C17H21NO5 B15196743 3H-Indole-3,3-diacetic acid, 1,2-dihydro-1-methyl-2-oxo-, diethyl ester CAS No. 7145-09-7

3H-Indole-3,3-diacetic acid, 1,2-dihydro-1-methyl-2-oxo-, diethyl ester

Cat. No.: B15196743
CAS No.: 7145-09-7
M. Wt: 319.4 g/mol
InChI Key: QOIUSKOSFNHJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Indole-3,3-diacetic acid, 1,2-dihydro-1-methyl-2-oxo-, diethyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Indole-3,3-diacetic acid, 1,2-dihydro-1-methyl-2-oxo-, diethyl ester typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the indole derivative . The reaction is carried out under reflux conditions to ensure a good yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

3H-Indole-3,3-diacetic acid, 1,2-dihydro-1-methyl-2-oxo-, diethyl ester has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication . The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Uniqueness: 3H-Indole-3,3-diacetic acid, 1,2-dihydro-1-methyl-2-oxo-, diethyl ester is unique due to its specific structural modifications, which can impart distinct biological and chemical properties. Its diethyl ester group, for example, can influence its solubility and reactivity compared to other indole derivatives .

Properties

CAS No.

7145-09-7

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 2-[3-(2-ethoxy-2-oxoethyl)-1-methyl-2-oxoindol-3-yl]acetate

InChI

InChI=1S/C17H21NO5/c1-4-22-14(19)10-17(11-15(20)23-5-2)12-8-6-7-9-13(12)18(3)16(17)21/h6-9H,4-5,10-11H2,1-3H3

InChI Key

QOIUSKOSFNHJFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(C2=CC=CC=C2N(C1=O)C)CC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.